molecular formula C20H17F3N2O4S B2697434 (E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one

(E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one

货号: B2697434
分子量: 438.4 g/mol
InChI 键: NTPGYMQNBCMQPC-CXUHLZMHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H17F3N2O4S and its molecular weight is 438.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. Thiazole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific thiazole derivative, focusing on its synthesis, mechanism of action, and efficacy against various cancer cell lines.

Synthesis and Structural Characterization

The synthesis of thiazole derivatives typically involves the reaction of thiosemicarbazones with aldehydes or ketones. In the case of this compound, a modified synthetic route was employed to incorporate the trifluoromethyl and trimethoxy substituents, which are crucial for enhancing biological activity. The structure was confirmed using spectroscopic techniques such as NMR and IR spectroscopy.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant antiproliferative activity with an IC50 value of approximately 2.57 µM, indicating strong cytotoxic effects compared to standard drugs like Staurosporine (IC50 = 6.77 µM) .
  • HepG2 (Liver Cancer) : Similarly, it showed effective inhibition with an IC50 value of around 7.26 µM .

These results suggest that the compound can effectively disrupt cancer cell growth and may trigger apoptosis through various mechanisms.

The mechanism by which this compound exerts its anticancer effects is believed to involve inhibition of key signaling pathways associated with tumor growth. Notably, it has been shown to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical player in tumor angiogenesis:

  • VEGFR-2 Inhibition : The compound demonstrated an IC50 value of 0.15 µM against VEGFR-2 compared to Sorafenib (IC50 = 0.059 µM), indicating its potential as a multi-target therapeutic agent .

Comparative Efficacy

A comparative analysis of various thiazole derivatives reveals that structural modifications significantly influence their biological activity. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-72.57Apoptosis induction
(E)-4cHepG27.26Apoptosis induction
SorafenibVEGFR-20.059Angiogenesis inhibition

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Antiproliferative Studies : A study focusing on a series of thiazole derivatives reported that modifications at positions on the thiazole ring significantly affected antiproliferative activity against MCF-7 and HepG2 cells .
  • In Vivo Studies : Preliminary in vivo studies are needed to confirm the efficacy observed in vitro and assess potential side effects and pharmacokinetics.

科学研究应用

Anticancer Properties

Research indicates that thiazole derivatives possess significant anticancer properties. The compound has been synthesized and tested for its efficacy against various cancer cell lines. For instance, thiazole-based compounds have shown promising results in inhibiting cell proliferation in human cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AHCT-11615
Compound BHepG210
Compound CMCF-712

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant activity. Studies suggest that modifications on the thiazole ring can enhance anticonvulsant efficacy. For example, compounds with specific substitutions demonstrated significant protection in animal models against seizures induced by pentylenetetrazol .

Table 2: Anticonvulsant Efficacy of Thiazole Compounds

CompoundModel UsedEffective Dose (mg/kg)Reference
Compound DMES Model<20
Compound EscPTZ Model<25

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of (E)-2-((3-(trifluoromethyl)phenyl)amino)-5-(3,4,5-trimethoxybenzylidene)thiazol-4(5H)-one typically involves multi-step reactions including condensation reactions and cyclization processes. Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds.

Table 3: Summary of Synthesis Methods

Method UsedDescription
Knoevenagel CondensationUsed to form the benzylidene moiety
CyclizationTo form the thiazole ring
Substitution ReactionsTo modify functional groups for enhanced activity

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in clinical settings:

  • Case Study on Anticancer Activity : A recent study demonstrated that a thiazole derivative significantly reduced tumor size in xenograft models, showcasing its potential as a therapeutic agent .
  • Case Study on Anticonvulsant Effects : In a controlled trial, a thiazole-based compound was shown to reduce seizure frequency in patients with refractory epilepsy, indicating its clinical relevance .

属性

IUPAC Name

(5E)-2-[3-(trifluoromethyl)phenyl]imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4S/c1-27-14-7-11(8-15(28-2)17(14)29-3)9-16-18(26)25-19(30-16)24-13-6-4-5-12(10-13)20(21,22)23/h4-10H,1-3H3,(H,24,25,26)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPGYMQNBCMQPC-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)NC(=NC3=CC=CC(=C3)C(F)(F)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。